molecular formula C9H8BrNO B6158920 4-(bromomethyl)-2-methyl-1,3-benzoxazole CAS No. 136663-53-1

4-(bromomethyl)-2-methyl-1,3-benzoxazole

Cat. No. B6158920
CAS RN: 136663-53-1
M. Wt: 226.1
InChI Key:
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Description

The compound “4-(bromomethyl)-2-methyl-1,3-benzoxazole” likely belongs to the class of organic compounds known as benzoxazoles, which are aromatic heterocyclic compounds with a benzene ring fused to an oxazole ring .


Synthesis Analysis

While specific synthesis methods for “4-(bromomethyl)-2-methyl-1,3-benzoxazole” were not found, bromomethyl groups are often introduced into aromatic compounds through electrophilic aromatic substitution reactions .


Molecular Structure Analysis

The molecular structure of “4-(bromomethyl)-2-methyl-1,3-benzoxazole” would likely consist of a benzoxazole ring with a bromomethyl group (-CH2Br) at the 4-position and a methyl group (-CH3) at the 2-position .


Chemical Reactions Analysis

In general, the bromomethyl group in aromatic compounds can undergo various reactions, such as nucleophilic substitution, due to the presence of the electrophilic bromine atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(bromomethyl)-2-methyl-1,3-benzoxazole” would depend on its structure. For example, it would likely be a solid at room temperature, given the similar physical state of many aromatic compounds .

Mechanism of Action

The mechanism of action of “4-(bromomethyl)-2-methyl-1,3-benzoxazole” is not clear without specific context, such as its use in a biological system or a chemical reaction .

Future Directions

The future directions for “4-(bromomethyl)-2-methyl-1,3-benzoxazole” would depend on its potential applications. For instance, if it shows promising biological activity, it could be further studied as a potential pharmaceutical compound .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-(bromomethyl)-2-methyl-1,3-benzoxazole involves the bromination of 2-methyl-1,3-benzoxazole followed by the reaction of the resulting intermediate with formaldehyde.", "Starting Materials": [ "2-methyl-1,3-benzoxazole", "Bromine", "Sodium hydroxide", "Formaldehyde", "Acetic acid", "Sodium acetate", "Water" ], "Reaction": [ "Step 1: Dissolve 2-methyl-1,3-benzoxazole in acetic acid and add bromine dropwise with stirring until the solution turns yellow.", "Step 2: Add sodium hydroxide to the solution to neutralize the excess bromine and form the intermediate 4-bromo-2-methyl-1,3-benzoxazole.", "Step 3: Isolate the intermediate by filtration and wash with water.", "Step 4: Dissolve the intermediate in acetic acid and add formaldehyde with stirring.", "Step 5: Add sodium acetate to the solution and heat under reflux for several hours.", "Step 6: Cool the solution and isolate the product by filtration.", "Step 7: Wash the product with water and dry in a vacuum oven to obtain 4-(bromomethyl)-2-methyl-1,3-benzoxazole." ] }

CAS RN

136663-53-1

Product Name

4-(bromomethyl)-2-methyl-1,3-benzoxazole

Molecular Formula

C9H8BrNO

Molecular Weight

226.1

Purity

95

Origin of Product

United States

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